rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis
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Overview
Description
rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis: is a chiral cyclobutane derivative with a pentyl group attached to the third carbon and a hydroxyl group on the first carbon The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from pentyl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclobutanone to form the desired alcohol.
Hydroboration-Oxidation: Another synthetic route involves the hydroboration of 3-pentylcyclobutene followed by oxidation. This method provides good stereoselectivity, yielding the cis isomer predominantly.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative without the hydroxyl group. Typical reducing agents include lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products:
Oxidation: 3-pentylcyclobutanone or 3-pentylcyclobutanecarboxylic acid.
Reduction: 3-pentylcyclobutane.
Substitution: 3-pentylcyclobutyl chloride or bromide.
Scientific Research Applications
Chemistry:
Stereochemistry Studies: rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis is used in stereochemical studies to understand the behavior of chiral molecules in various reactions.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
Pharmacological Research: The compound is investigated for its potential biological activities, including its effects on various enzymes and receptors.
Drug Development: It may be used as a building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: this compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis exerts its effects depends on its interaction with molecular targets. For example, in pharmacological applications, it may interact with specific enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the biological system .
Comparison with Similar Compounds
rac-(1r,3s)-3-pentylcyclobutan-1-ol, trans: The trans isomer of the compound, which has different stereochemical properties.
3-pentylcyclobutanone: The ketone derivative formed by oxidation.
3-pentylcyclobutanecarboxylic acid: The carboxylic acid derivative formed by further oxidation.
Uniqueness: rac-(1r,3s)-3-pentylcyclobutan-1-ol, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its cis configuration can lead to different physical and chemical properties compared to its trans isomer or other derivatives.
Properties
CAS No. |
153873-63-3 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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